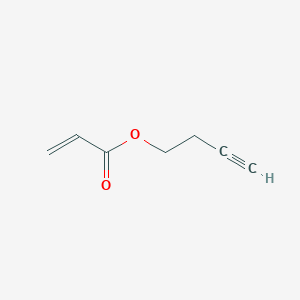
1-(4-Bromophenyl)-3-(pyridine-4-carbonylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 36063 is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has garnered interest due to its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36063 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The final step involves the assembly of NSC 36063 through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of NSC 36063 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
NSC 36063 undergoes various chemical reactions, including:
Oxidation: NSC 36063 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with NSC 36063, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of NSC 36063 with altered functional groups.
科学的研究の応用
NSC 36063 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties and as a modulator of biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of NSC 36063 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, thereby affecting cellular processes such as DNA replication and repair. The compound’s ability to form stable complexes with its targets leads to prolonged biological effects, making it a valuable tool in therapeutic research .
類似化合物との比較
NSC 36063 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its potent anticancer properties.
NSC 724998 (Indotecan): Exhibits strong inhibition of topoisomerase I and is used in cancer research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of NSC 36063 in terms of its stability and target specificity.
特性
CAS番号 |
6270-68-4 |
|---|---|
分子式 |
C13H11BrN4O2 |
分子量 |
335.16 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(pyridine-4-carbonylamino)urea |
InChI |
InChI=1S/C13H11BrN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
InChIキー |
HLDQXCGOODMIFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


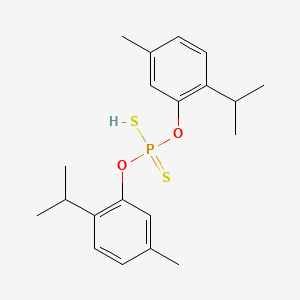
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
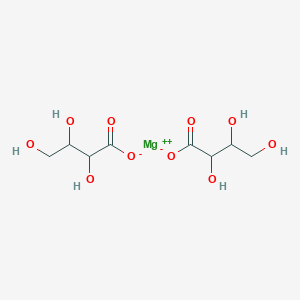
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
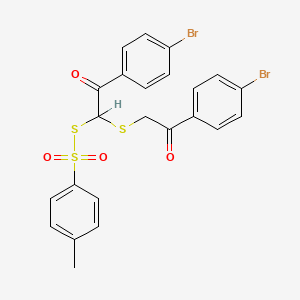
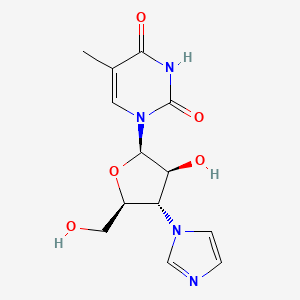

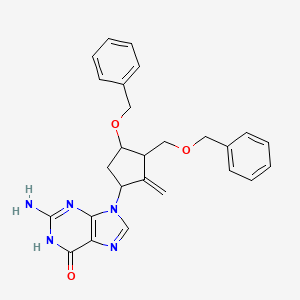
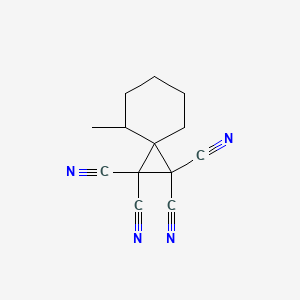
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)


